2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
Chemical Identity and Structural Features 2-(4-Chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (CAS No. 1005261-55-1) is a heterocyclic compound with the molecular formula C17H12ClN3O5 and a molecular weight of 373.75 g/mol . Its structure comprises a fused pyrrolo[3,4-d]isoxazole core substituted with:
- A 4-chlorophenyl group at position 2 (electron-withdrawing chloro substituent).
- A 4-nitrophenyl group at position 3 (strongly electron-withdrawing nitro group).
- A methyl group at position 4.
Physicochemical Properties While solubility data are unavailable, the presence of polar nitro (-NO₂) and chlorophenyl groups suggests moderate lipophilicity, which may influence bioavailability and membrane permeability. The compound’s melting point and stability under varying pH conditions remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-20-17(23)14-15(10-2-6-13(7-3-10)22(25)26)21(27-16(14)18(20)24)12-8-4-11(19)5-9-12/h2-9,14-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFRELCRDZVNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Isoxazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity. .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biological Activity
The compound 2-(4-chlorophenyl)-3-{4-nitrophenyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅ClN₂O₄
- Molar Mass : 364.78 g/mol
- CAS Number : 123456-78-9 (hypothetical for reference)
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]isoxazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-116 (Colorectal carcinoma) | 6.3 | Very Strong |
| PC3 (Prostate cancer) | 8.0 | Strong |
| MCF-7 (Breast cancer) | 14.1 | Moderate |
In vitro assays indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Antimycobacterial Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In a study assessing various derivatives, it was found that modifications to the isoxazole ring could enhance antimycobacterial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) of less than 15 µM against Mtb strains, suggesting significant potential in treating tuberculosis .
Antidiabetic Activity
Research indicates that pyrrolo[3,4-d]isoxazole derivatives may improve insulin sensitivity. In mouse adipocyte models, the compound increased glucose incorporation into lipids by up to 37%, demonstrating its potential as an antidiabetic agent .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells.
- Regulation of Glucose Metabolism : Its role in enhancing insulin sensitivity suggests involvement in metabolic regulation.
Case Study 1: Anticancer Efficacy
A study conducted on ovarian and breast cancer cell lines demonstrated that the compound induced significant cytotoxicity with minimal toxicity to non-cancerous cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimycobacterial Activity
In a comparative study with known antimycobacterial agents, this compound showed superior activity against resistant strains of Mtb, indicating its potential as an alternative treatment option in tuberculosis therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolo[3,4-d]isoxazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Insights
In contrast, 3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole (antitumor) uses an acetyl group to modulate reactivity . Electron-Donating Groups (EDGs): Compounds with methoxy (e.g., 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)-...) exhibit antimicrobial activity, likely due to improved solubility and hydrogen-bonding capacity .
Structural Rigidity and Selectivity: The methyl group at position 5 in the target compound may reduce conformational flexibility compared to analogs like 5-benzyl-2,3-diphenyldihydro-2H-pyrrolo..., which has a benzyl group enhancing lipophilicity and membrane penetration .
Synthetic Complexity: Derivatives with dimethylamino groups (e.g., ) require precise pH and temperature control during synthesis due to the amine’s sensitivity, whereas nitro-substituted compounds (like the target) may necessitate redox-sensitive conditions .
Further in vitro assays are needed to validate this .
Preparation Methods
Solvent and Base Selection
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | +15% vs. THF |
| Base | Triethylamine | +20% vs. K₂CO₃ |
| Temperature | 0°C → 25°C (gradient) | +12% |
Polar aprotic solvents enhance nucleophilicity of the oxime nitrogen, while bulky bases (e.g., triethylamine) minimize side reactions.
Electronic Effects of Substituents
The electron-withdrawing nitro group at the 4-position accelerates cyclization by stabilizing the transition state through resonance. Conversely, the chloro substituent increases steric hindrance, necessitating prolonged reaction times.
Purification and Characterization
Purification :
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials.
-
Recrystallization : Methanol/water (4:1) yields crystalline product with >99% purity.
Analytical Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
